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Compound of Interest

Compound Name:
2-Acetamido-3-

(benzylthio)propanoic acid

Cat. No.: B102984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-
Acetamido-3-(benzylthio)propanoic acid, a compound of interest in various research and

development sectors. The document outlines the expected data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed

experimental protocols. This guide is intended to serve as a comprehensive resource for the

characterization and quality control of this molecule.

Introduction
2-Acetamido-3-(benzylthio)propanoic acid, also known by its synonyms N-Acetyl-S-benzyl-

DL-cysteine and D,L-N-acetyl-3-(benzylthio)alanine, is a derivative of the amino acid cysteine.

Its chemical structure incorporates a benzylthioether, an acetamido group, and a carboxylic

acid moiety, making spectroscopic analysis a powerful tool for its unambiguous identification

and characterization. This guide will delve into the key spectroscopic signatures of this

compound.

Molecular Structure:

Key Identifiers:

CAS Number: 19538-71-7[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b102984?utm_src=pdf-interest
https://www.benchchem.com/product/b102984?utm_src=pdf-body
https://www.benchchem.com/product/b102984?utm_src=pdf-body
https://www.benchchem.com/product/b102984?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/N-acetyl-S-benzylcysteine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₁₂H₁₅NO₃S[1]

Molecular Weight: 253.32 g/mol [1][2]

Data Presentation
While direct experimental spectra for 2-Acetamido-3-(benzylthio)propanoic acid are not

readily available in public databases, the following tables summarize the predicted and

observed data for the title compound and its close analogs. This comparative approach allows

for a robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 2-Acetamido-3-
(benzylthio)propanoic acid. These predictions are based on the analysis of its structural

components and comparison with related compounds.

Table 1: Predicted ¹H NMR Data for 2-Acetamido-3-(benzylthio)propanoic acid

Protons
Predicted Chemical
Shift (δ) ppm

Multiplicity Integration

-COOH ~10-12 Broad Singlet 1H

-NH- ~7.5-8.5 Doublet 1H

C₆H₅- ~7.2-7.4 Multiplet 5H

-CH- (α-carbon) ~4.5-4.8 Multiplet 1H

-S-CH₂- (benzyl) ~3.7-3.9 Singlet or AB quartet 2H

-S-CH₂- (cysteine) ~2.8-3.2 Multiplet 2H

-CO-CH₃ ~2.0 Singlet 3H

Table 2: Predicted ¹³C NMR Data for 2-Acetamido-3-(benzylthio)propanoic acid
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Carbon Predicted Chemical Shift (δ) ppm

-COOH ~170-175

-CO-CH₃ ~170

C (aromatic, quaternary) ~137-139

CH (aromatic) ~127-130

-CH- (α-carbon) ~50-55

-S-CH₂- (benzyl) ~35-40

-S-CH₂- (cysteine) ~30-35

-CO-CH₃ ~22-25

Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the functional groups

present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-Acetamido-3-(benzylthio)propanoic acid
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (Carboxylic acid) 3300-2500 Broad, Strong

N-H stretch (Amide) 3350-3250 Medium

C-H stretch (Aromatic) 3100-3000 Medium

C-H stretch (Aliphatic) 3000-2850 Medium

C=O stretch (Carboxylic acid) 1725-1700 Strong

C=O stretch (Amide I) 1680-1630 Strong

N-H bend (Amide II) 1570-1515 Medium

C=C stretch (Aromatic) 1600, 1495, 1450 Medium-Weak

C-O stretch 1320-1210 Strong

C-N stretch 1290-1220 Medium

Note: The IR spectrum of the closely related N-acetyl-L-cysteine shows characteristic peaks for

N-H stretching (3200-3359 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), C=O stretching of the

amide (1571-1600 cm⁻¹), and C-N stretching (1350-1310 cm⁻¹), which supports the predicted

values for the title compound.[3]

Mass Spectrometry (MS) Data
While the mass spectrum for the parent acid is not readily available, the mass spectrum of its

methyl ester, (2R)-2-acetamido-3-(benzylthio)propionic acid methyl ester, provides valuable

fragmentation information.

Table 4: Mass Spectrometry Data for (2R)-2-acetamido-3-(benzylthio)propionic acid methyl

ester
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m/z Interpretation

267 [M]⁺ (Molecular Ion)

176 [M - C₆H₅CH₂]⁺

144 [M - C₆H₅CH₂S]⁺

91 [C₆H₅CH₂]⁺ (Benzyl cation, often the base peak)

88 [CH₃OC(O)CHNH₂]⁺

43 [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-Acetamido-3-
(benzylthio)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 2-Acetamido-3-(benzylthio)propanoic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃, or MeOD). The choice of solvent will depend on the sample's solubility.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (depending on sample concentration).
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Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: -2 to 14 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 200 ppm.

Reference: TMS at 0.00 ppm or the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 2-Acetamido-3-(benzylthio)propanoic acid onto the

center of the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

Background: A background spectrum of the empty, clean ATR crystal should be collected

before running the sample.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI or Electron Impact - EI). ESI is generally preferred for this type of molecule.

Sample Preparation (for ESI-MS):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol, acetonitrile, or a mixture with water.

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide

(for negative ion mode) can be added to aid ionization.

Data Acquisition (ESI-MS):

Ionization Mode: Positive or negative ion mode. For a carboxylic acid, negative ion mode

([M-H]⁻) is often successful. For the amide functionality, positive ion mode ([M+H]⁺) is also

viable.

Mass Range: m/z 50-500.

Capillary Voltage: Typically 3-5 kV.

Nebulizing Gas Flow: Adjust as per instrument recommendations.

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
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Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
Acetamido-3-(benzylthio)propanoic acid.

Sample Preparation

Spectroscopic Techniques

Data Interpretation

Synthesis & Purification 2-Acetamido-3-(benzylthio)propanoic acid

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy
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Purity Assessment
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Caption: Workflow for the spectroscopic characterization of the target compound.
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Caption: Logical flow for NMR data interpretation and structure confirmation.

Conclusion
The spectroscopic analysis of 2-Acetamido-3-(benzylthio)propanoic acid through NMR, IR,

and MS provides a detailed and definitive characterization of the molecule. While publicly

available experimental data is limited, a combination of predicted values, data from analogous

compounds, and established experimental protocols offers a robust framework for researchers,

scientists, and drug development professionals. The methodologies and expected data

presented in this guide serve as a valuable resource for the synthesis, quality control, and

further investigation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b102984?utm_src=pdf-body-img
https://www.benchchem.com/product/b102984?utm_src=pdf-body
https://www.benchchem.com/product/b102984?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. N-Acetyl-S-benzylcysteine | C12H15NO3S | CID 561045 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Benzylmercapturic acid | C12H15NO3S | CID 107816 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Acetamido-3-
(benzylthio)propanoic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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